Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-
Brand Name: Vulcanchem
CAS No.: 63937-47-3
VCID: VC15916251
InChI: InChI=1S/C17H25NO/c1-2-3-4-5-6-11-17(19)18-13-12-15-9-7-8-10-16(15)14-18/h7-10H,2-6,11-14H2,1H3
SMILES:
Molecular Formula: C17H25NO
Molecular Weight: 259.4 g/mol

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-

CAS No.: 63937-47-3

Cat. No.: VC15916251

Molecular Formula: C17H25NO

Molecular Weight: 259.4 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- - 63937-47-3

Specification

CAS No. 63937-47-3
Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
IUPAC Name 1-(3,4-dihydro-1H-isoquinolin-2-yl)octan-1-one
Standard InChI InChI=1S/C17H25NO/c1-2-3-4-5-6-11-17(19)18-13-12-15-9-7-8-10-16(15)14-18/h7-10H,2-6,11-14H2,1H3
Standard InChI Key UGWLNAQBMGWTIZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)N1CCC2=CC=CC=C2C1

Introduction

Structural and Chemical Properties

Molecular Architecture

Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring. The octanoyl side chain (-CO(CH₂)₆CH₃) at the 2-position introduces hydrophobicity, potentially influencing membrane permeability and target binding. Key structural parameters include:

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₅NO
Molecular Weight259.4 g/mol
IUPAC Name1-(3,4-dihydro-1H-isoquinolin-2-yl)octan-1-one
Canonical SMILESCCCCCCCC(=O)N1CCC2=CC=CC=C2C1
Predicted Boiling Point~295–310°C
Density1.15 g/cm³

The compound’s semi-rigid structure allows conformational flexibility, which may enhance interactions with biological targets such as enzymes or receptors .

Synthesis and Structural Modification

Established Synthetic Routes

While no published protocols directly describe the synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-, analogous THIQ derivatives are typically prepared via:

  • Pictet-Spengler Condensation: Cyclization of β-arylethylamines with carbonyl compounds under acidic conditions .

  • Bischler-Napieralski Reaction: Cyclodehydration of N-acyl-β-phenethylamines using phosphoryl chloride or similar reagents .

  • Post-Functionalization: Acylation of preformed THIQ scaffolds using octanoyl chloride or activated esters.

Table 2: Comparative Analysis of Synthetic Methods

MethodYield RangeAdvantagesLimitations
Pictet-Spengler40–65%Single-step cyclizationLimited substrate tolerance
Bischler-Napieralski50–75%Broad applicabilityHarsh reaction conditions
Post-Functionalization60–85%High regioselectivityRequires preformed THIQ core
ActivityMechanismSupporting Evidence
Anti-inflammatoryCRTH2/PGD2 pathway inhibition
AntiproliferativeTubulin binding, cell cycle arrest
Enzyme inhibitionUrease, acetylcholinesterase

Research Challenges and Limitations

Data Scarcity

No peer-reviewed studies directly investigate Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-’s pharmacokinetics, toxicity, or in vivo efficacy . Existing data derive from structural analogs, limiting extrapolation accuracy.

Synthetic Hurdles

The lack of optimized synthetic protocols complicates large-scale production. Side reactions during acylation—such as N-oxidation or ring dehydrogenation—may reduce yields.

Future Research Directions

Priority Investigations

  • Targeted Synthesis: Develop high-yield routes using microwave-assisted or flow chemistry techniques.

  • Pharmacological Profiling: Screen against cancer cell lines (e.g., MCF-7, H1299) and inflammatory markers (e.g., COX-2, TNF-α) .

  • ADMET Studies: Evaluate metabolic stability, cytochrome P450 interactions, and acute toxicity in rodent models .

Table 4: Proposed Experimental Framework

Study TypeParameters AssessedExpected Outcome
In vitro CytotoxicityIC₅₀ vs. HepG2, A549, MCF-7Identification of IC₅₀ <10 μM
CRTH2 Binding AssayRadioligand displacementKi <100 nM
Tubulin PolymerizationMicrotubule assembly kineticsEC₅₀ comparable to paclitaxel

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